4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline
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Overview
Description
4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group and a methylphenoxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 2-methylphenol with 3-(trifluoromethyl)aniline under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 2-methylphenol attacks the aromatic ring of 3-(trifluoromethyl)aniline, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methylphenoxy group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amine derivatives, dehalogenated products.
Substitution: Substituted anilines, phenoxy derivatives.
Scientific Research Applications
4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique functional groups.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The methylphenoxy group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-2-methylphenoxy)-2-(trifluoromethyl)aniline: Similar structure with a chloro substituent instead of a methyl group.
4-(2-(4-Fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamido)-2-oxo-1l4,2l5-pyridin-1-yl)methyldihydrogenphosphate: Contains additional functional groups and a more complex structure.
2-Fluoro-5-(trifluoromethyl)aniline: Similar trifluoromethyl and aniline core but with a fluoro substituent.
Uniqueness
4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline is unique due to the specific combination of the trifluoromethyl group and the methylphenoxy group, which imparts distinct chemical and physical properties. The presence of these groups enhances the compound’s stability, lipophilicity, and potential for diverse chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(2-methylphenoxy)-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-4-2-3-5-12(9)19-13-7-6-10(18)8-11(13)14(15,16)17/h2-8H,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZBVFOFDGUVDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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